molecular formula C8H14O4S2 B1585385 Ethylene bis(3-mercaptopropionate) CAS No. 22504-50-3

Ethylene bis(3-mercaptopropionate)

Cat. No.: B1585385
CAS No.: 22504-50-3
M. Wt: 238.3 g/mol
InChI Key: HAQZWTGSNCDKTK-UHFFFAOYSA-N
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Description

Ethylene bis(3-mercaptopropionate) is a useful research compound. Its molecular formula is C8H14O4S2 and its molecular weight is 238.3 g/mol. The purity is usually 95%.
The exact mass of the compound Ethylene bis(3-mercaptopropionate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethylene bis(3-mercaptopropionate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylene bis(3-mercaptopropionate) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Ethylene Glycol Bis(3-mercaptopropionate) is primarily used as a cross-linking agent for polymers, especially epoxy resins . It is also used as a chemical intermediate . The compound’s primary targets are therefore the polymer chains in these materials .

Mode of Action

The compound, Ethylene Glycol Bis(3-mercaptopropionate), interacts with its targets by forming ester bonds with two molecules of 3-mercaptopropionic acid with ethylene glycol . This results in a compound with two thiol functional groups , which can react with the polymer chains to form cross-links .

Biochemical Pathways

The primary biochemical pathway affected by Ethylene Glycol Bis(3-mercaptopropionate) is the cross-linking of polymer chains . This cross-linking can significantly alter the properties of the polymer, including its strength, flexibility, and resistance to chemical degradation .

Result of Action

The molecular and cellular effects of Ethylene Glycol Bis(3-mercaptopropionate)'s action primarily involve the alteration of polymer properties through cross-linking . This can result in materials with enhanced strength, flexibility, and chemical resistance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethylene Glycol Bis(3-mercaptopropionate). For instance, the compound is sensitive to air and moisture , which can affect its reactivity and stability. Furthermore, the compound’s solubility properties mean that its efficacy can be influenced by the presence of various solvents .

Biochemical Analysis

Biochemical Properties

Ethylene glycol bis(3-mercaptopropionate) plays a significant role in biochemical reactions, particularly in the formation of cross-linked polymers. The thiol groups in ethylene glycol bis(3-mercaptopropionate) can interact with various enzymes, proteins, and other biomolecules through thiol-disulfide exchange reactions. These interactions are crucial in the stabilization of protein structures and the regulation of enzyme activities. For instance, ethylene glycol bis(3-mercaptopropionate) can form disulfide bonds with cysteine residues in proteins, thereby influencing their conformation and function .

Cellular Effects

Ethylene glycol bis(3-mercaptopropionate) has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can interact with cell surface receptors and intracellular signaling molecules, leading to changes in the activity of downstream signaling pathways. This can result in alterations in gene expression and metabolic processes, ultimately affecting cell growth, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of action of ethylene glycol bis(3-mercaptopropionate) involves its ability to form covalent bonds with biomolecules through its thiol groups. This compound can bind to enzymes and proteins, either inhibiting or activating their functions. For example, ethylene glycol bis(3-mercaptopropionate) can inhibit the activity of certain enzymes by forming disulfide bonds with their active site cysteine residues. This can lead to changes in enzyme activity and subsequent alterations in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethylene glycol bis(3-mercaptopropionate) can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to ethylene glycol bis(3-mercaptopropionate) can result in changes in cellular function, including alterations in cell growth and viability. In vitro and in vivo studies have shown that the compound can have both short-term and long-term effects on cellular processes .

Dosage Effects in Animal Models

The effects of ethylene glycol bis(3-mercaptopropionate) vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, ethylene glycol bis(3-mercaptopropionate) can be toxic and cause adverse effects, including cell death and tissue damage. Studies have shown that there is a threshold dose above which the compound becomes harmful, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

Ethylene glycol bis(3-mercaptopropionate) is involved in various metabolic pathways, including those related to thiol metabolism. The compound can interact with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. For example, ethylene glycol bis(3-mercaptopropionate) can be metabolized by thiol-specific enzymes, leading to the production of reactive intermediates that can further interact with other biomolecules .

Transport and Distribution

Within cells and tissues, ethylene glycol bis(3-mercaptopropionate) is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can affect the localization and accumulation of ethylene glycol bis(3-mercaptopropionate) in specific tissues and organs, influencing its overall biological activity .

Subcellular Localization

The subcellular localization of ethylene glycol bis(3-mercaptopropionate) is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, ethylene glycol bis(3-mercaptopropionate) can be localized to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein folding and metabolic processes .

Properties

IUPAC Name

2-(3-sulfanylpropanoyloxy)ethyl 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S2/c9-7(1-5-13)11-3-4-12-8(10)2-6-14/h13-14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQZWTGSNCDKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(=O)OCCOC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51158-47-5
Record name Polyethylene glycol bis(3-mercaptopropionate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51158-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2066804
Record name 1,2-Ethanediyl 3'-mercaptopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22504-50-3
Record name 1,1′-(1,2-Ethanediyl) bis(3-mercaptopropanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22504-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene glycol bis(3-mercaptopropionate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022504503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-mercapto-, 1,1'-(1,2-ethanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Ethanediyl 3'-mercaptopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene bis(3-mercaptopropionate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLENE GLYCOL BIS(3-MERCAPTOPROPIONATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F7C53QM7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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